Cas no 2171964-47-7 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid structure
2171964-47-7 structure
Product name:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid
CAS No:2171964-47-7
MF:C25H27F3N2O5
Molecular Weight:492.48749756813
CID:5949379
PubChem ID:165537730

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid
    • 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
    • 2171964-47-7
    • EN300-1511779
    • インチ: 1S/C25H27F3N2O5/c1-24(2,22(33)29-12-11-15(13-21(31)32)25(26,27)28)30-23(34)35-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: SFQFEMAUBORWFN-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)CCNC(C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F

計算された属性

  • 精确分子量: 492.18720645g/mol
  • 同位素质量: 492.18720645g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 8
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 751
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.2

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1511779-500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
500mg
$946.0 2023-09-27
Enamine
EN300-1511779-1000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
1000mg
$986.0 2023-09-27
Enamine
EN300-1511779-100mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
100mg
$867.0 2023-09-27
Enamine
EN300-1511779-10000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
10000mg
$4236.0 2023-09-27
Enamine
EN300-1511779-2500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
2500mg
$1931.0 2023-09-27
Enamine
EN300-1511779-5000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
5000mg
$2858.0 2023-09-27
Enamine
EN300-1511779-50mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
50mg
$827.0 2023-09-27
Enamine
EN300-1511779-250mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
250mg
$906.0 2023-09-27
Enamine
EN300-1511779-1.0g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-(trifluoromethyl)pentanoic acid
2171964-47-7
1g
$0.0 2023-06-05

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid 関連文献

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acidに関する追加情報

Introduction to 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic Acid (CAS No. 2171964-47-7)

The compound 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid, identified by its CAS number 2171964-47-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoren-9-yl moiety and a trifluoromethyl group in its backbone suggests unique physicochemical properties that may enhance its bioactivity and selectivity.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating fluorene derivatives. The fluoren-9-yl substituent is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of biologically active molecules. Additionally, the methoxycarbonyl group introduces a polar nature to the molecule, which can influence its solubility and interaction with biological targets. These features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

The trifluoromethyl group is another critical feature of this compound, often employed in medicinal chemistry to modulate metabolic stability and binding affinity. This moiety can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and interact with biological receptors. Furthermore, the trifluoromethyl group is known to increase the metabolic resistance of drug candidates, thereby extending their half-life and therapeutic efficacy. These properties make 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid a promising candidate for further investigation in drug discovery.

The amide functionalities present in the molecule contribute to its versatility in chemical modifications. The presence of both an amino group and an amide bond provides multiple sites for derivatization, allowing chemists to fine-tune the pharmacological properties of the compound. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. Researchers have leveraged similar structural motifs in the development of protease inhibitors, kinase inhibitors, and other targeted therapies.

In light of recent advancements in computational chemistry and drug design methodologies, virtual screening techniques have been increasingly employed to identify potential hits from large compound libraries. The unique structural features of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid, including its fluorene derivative and trifluoromethyl group, make it an attractive candidate for such high-throughput screening campaigns. These approaches have proven effective in identifying novel scaffolds with high binding affinity to biological targets, thereby accelerating the drug discovery process.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the methoxycarbonyl group via protective group strategies is particularly challenging but essential for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective hydrogenation, have been employed to construct the complex core structure efficiently. These methodologies highlight the importance of modern synthetic chemistry in enabling access to structurally diverse molecules like this one.

Evaluation of the pharmacological profile of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid has revealed promising preliminary results. In vitro studies have demonstrated its ability to interact with specific biological targets with high selectivity, suggesting potential therapeutic applications. Furthermore, preliminary toxicology assessments indicate that the compound exhibits favorable safety profiles at relevant concentrations. These findings underscore its potential as a lead compound for further development into a clinical candidate.

The role of fluorine-containing compounds in modern medicine cannot be overstated. The unique electronic properties of fluorine atoms allow for significant modulation of molecular properties such as lipophilicity, metabolic stability, and binding affinity. This has led to the widespread use of fluorinated drugs across various therapeutic areas. The incorporation of fluorine into pharmaceuticals has resulted in improved pharmacokinetic profiles and enhanced therapeutic efficacy for numerous drugs on the market today.

The future prospects for 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid are promising as ongoing research continues to explore its full potential. Collaborative efforts between synthetic chemists and biologists are essential for optimizing its pharmacological properties and advancing it towards clinical development. Additionally, leveraging cutting-edge technologies such as machine learning and artificial intelligence can accelerate the discovery process by predicting novel molecular interactions and optimizing synthetic routes.

In conclusion, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-(trifluoromethyl)pentanoic acid (CAS No. 2171964-47-7) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising pharmacological profile. Its potential applications in drug development highlight the importance of innovative molecular design and synthetic methodologies in addressing unmet medical needs.

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